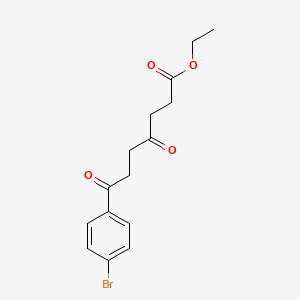

Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate

Description

Properties

IUPAC Name |

ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BrO4/c1-2-20-15(19)10-8-13(17)7-9-14(18)11-3-5-12(16)6-4-11/h3-6H,2,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGGJLBJOBCTBJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)CCC(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30729070 | |

| Record name | Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30729070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208318-08-4 | |

| Record name | Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30729070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic route for Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate, a molecule of interest in medicinal chemistry and materials science. The synthesis involves a two-step process commencing with a Friedel-Crafts acylation followed by an esterification. This document outlines the reaction mechanisms, detailed experimental protocols, and characterization data.

Synthetic Strategy

The synthesis of this compound can be achieved through a two-step process:

-

Friedel-Crafts Acylation: Reaction of bromobenzene with a suitable acylating agent, such as the mono-acid chloride of heptanedioic acid, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This step forms the core 7-(4-bromophenyl)-4,7-dioxoheptanoic acid structure.[1][2]

-

Esterification: Conversion of the resulting carboxylic acid to its corresponding ethyl ester using ethanol in the presence of an acid catalyst.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 7-(4-bromophenyl)-4,7-dioxoheptanoic acid via Friedel-Crafts Acylation

This procedure is adapted from standard Friedel-Crafts acylation protocols.[3][4]

Materials:

-

Bromobenzene

-

Ethyl 7-chloro-7-oxoheptanoate (or a similar mono-acyl chloride of a C7 dicarboxylic acid ester)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (HCl), concentrated

-

Ice

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane (DCM).

-

Cool the suspension to 0-5 °C in an ice bath.

-

Add a solution of ethyl 7-chloro-7-oxoheptanoate (1.0 equivalent) in anhydrous DCM dropwise from the addition funnel over 30 minutes.

-

After the addition is complete, add a solution of bromobenzene (1.1 equivalents) in anhydrous DCM dropwise over 20 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir vigorously until the aluminum salts are dissolved.

-

Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure. The crude product, 7-(4-bromophenyl)-7-oxoheptanoic acid, can be purified by column chromatography or recrystallization.

Table 1: Quantitative Data for Friedel-Crafts Acylation

| Parameter | Value |

| Molar Ratio (Acyl Chloride:Bromobenzene:AlCl₃) | 1.0 : 1.1 : 1.2 |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 2 - 4 hours |

| Typical Yield | 70 - 85% (Varies based on substrate and conditions) |

Step 2: Synthesis of this compound via Esterification

This procedure follows a standard Fischer esterification method.

Materials:

-

7-(4-bromophenyl)-4,7-dioxoheptanoic acid

-

Absolute Ethanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate solution, saturated

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 7-(4-bromophenyl)-4,7-dioxoheptanoic acid (1.0 equivalent) in an excess of absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

-

Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

After cooling to room temperature, remove the excess ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the product by column chromatography on silica gel.

Table 2: Quantitative Data for Esterification

| Parameter | Value |

| Molar Ratio (Acid:Ethanol) | 1.0 : Excess |

| Catalyst | Concentrated H₂SO₄ (catalytic) |

| Reaction Temperature | Reflux |

| Reaction Time | 4 - 6 hours |

| Typical Yield | > 90% |

Reaction Mechanism

The core of this synthesis is the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction.

Caption: Mechanism of the Friedel-Crafts Acylation reaction.

Characterization of this compound

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

Table 3: Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), methylene protons of the heptanoate chain, and aromatic protons of the bromophenyl group. |

| ¹³C NMR | Resonances for the carbonyl carbons, ester carbon, carbons of the alkyl chain, and aromatic carbons. |

| IR (Infrared) | Strong absorption bands for the C=O stretching of the ketone and ester groups, and C-Br stretching. |

| MS (Mass Spec) | Molecular ion peak corresponding to the molecular weight of the product (C₁₅H₁₇BrO₄, MW: 341.20 g/mol ).[5] |

Conclusion

The described two-step synthesis provides a reliable and efficient pathway to this compound. The Friedel-Crafts acylation and subsequent esterification are robust reactions widely applicable in organic synthesis. Careful control of reaction conditions and purification of intermediates are crucial for obtaining a high yield of the pure final product. This guide serves as a comprehensive resource for researchers undertaking the synthesis of this and related compounds.

References

Technical Guide: Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate

CAS Number: 1208318-08-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate, a molecule of interest for synthetic and medicinal chemistry applications. This document details its chemical identity, a proposed synthetic route based on established chemical principles, and its potential as a building block in the development of novel chemical entities.

Core Chemical Data

This compound is a dicarbonyl compound containing a bromophenyl moiety, suggesting its potential as an intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents. The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, while the keto-ester functionality allows for a wide range of chemical transformations.

| Property | Value |

| CAS Number | 1208318-08-4 |

| Molecular Formula | C₁₅H₁₇BrO₄[1] |

| Molecular Weight | 341.2 g/mol [1] |

| IUPAC Name | This compound |

| Canonical SMILES | C1=CC(=CC=C1C(=O)CCC(=O)CCC(=O)OCC)Br |

| Physical State | Not explicitly documented; likely a solid at room temperature based on similar structures. |

| Solubility | Not explicitly documented; expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |

| Melting Point | Not documented in publicly available literature. |

| Boiling Point | Not documented in publicly available literature. |

Proposed Synthesis: Friedel-Crafts Acylation

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Experimental Protocol (General Procedure)

The following is a generalized protocol for a Friedel-Crafts acylation reaction and would require optimization for the specific synthesis of this compound.

Materials:

-

Bromobenzene

-

Ethyl glutaryl chloride

-

Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid

-

Anhydrous dichloromethane (DCM) or another inert solvent

-

Hydrochloric acid (HCl), aqueous solution

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and purification apparatus (e.g., for column chromatography)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride and anhydrous dichloromethane under a nitrogen atmosphere.

-

Addition of Acyl Chloride: Cool the suspension to 0 °C using an ice bath. To the stirred suspension, add ethyl glutaryl chloride dropwise via the dropping funnel.

-

Addition of Bromobenzene: After the addition of the acyl chloride, add bromobenzene dropwise, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to stir at 0 °C for a specified time, then warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available in the searched literature, the following are expected characteristic signals based on its structure:

¹H NMR:

-

Aromatic Protons: Two doublets in the aromatic region (approximately 7.5-7.8 ppm and 7.8-8.1 ppm) corresponding to the protons on the bromophenyl ring.

-

Ethyl Ester Protons: A quartet (around 4.1-4.3 ppm) for the -OCH₂- group and a triplet (around 1.2-1.4 ppm) for the -CH₃ group.

-

Aliphatic Protons: Multiple triplets and/or multiplets in the region of 2.5-3.5 ppm corresponding to the methylene groups of the heptanoate chain.

¹³C NMR:

-

Carbonyl Carbons: Two signals in the downfield region (approximately 195-210 ppm) for the two ketone carbons and one signal for the ester carbonyl (around 170-175 ppm).

-

Aromatic Carbons: Signals in the aromatic region (approximately 128-140 ppm), including the carbon attached to the bromine atom.

-

Ethyl Ester Carbons: Signals for the -OCH₂- (around 60-62 ppm) and -CH₃ (around 14-15 ppm) groups.

-

Aliphatic Carbons: Several signals in the aliphatic region (approximately 20-40 ppm) for the methylene carbons of the heptanoate chain.

IR Spectroscopy:

-

C=O Stretching: Strong absorption bands around 1730-1740 cm⁻¹ for the ester carbonyl and 1680-1700 cm⁻¹ for the aryl ketone carbonyl.

-

C-Br Stretching: A characteristic absorption in the fingerprint region.

-

Aromatic C-H Stretching: Signals above 3000 cm⁻¹.

-

Aliphatic C-H Stretching: Signals below 3000 cm⁻¹.

Mass Spectrometry:

-

The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. Fragmentation patterns would likely involve cleavage at the carbonyl groups.

Potential Applications in Drug Development

The structure of this compound suggests its utility as a versatile building block in medicinal chemistry. The bromophenyl group can be modified via various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse substituents, allowing for the exploration of structure-activity relationships. The dicarbonyl functionality can be used to synthesize a variety of heterocyclic compounds, which are common scaffolds in many drug molecules.

Caption: Potential utility in medicinal chemistry.

Conclusion

This compound (CAS: 1208318-08-4) is a chemical compound with significant potential as an intermediate in organic synthesis and drug discovery. While detailed experimental data for this specific molecule is limited in the public domain, its synthesis can be reasonably proposed via a Friedel-Crafts acylation. The presence of multiple functional groups offers a platform for the generation of diverse molecular architectures for further investigation in various research and development programs. Researchers are advised to perform their own characterization and optimization of synthetic procedures.

References

Spectroscopic Data for Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Chemical databases confirm the identity of Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate with the following properties[1]:

-

CAS Number: 1208318-08-4

-

Molecular Formula: C₁₅H₁₇BrO₄

-

Molecular Weight: 341.2 g/mol

While direct data is unavailable, this guide presents information on structurally similar compounds to provide an estimation of the expected spectral characteristics. This information can be valuable for researchers in the process of synthesizing or identifying this compound.

Anticipated Spectroscopic Data

The following sections detail the expected spectral regions and patterns for this compound based on the analysis of related molecules.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Ethyl (-OCH₂CH₃) | 1.2-1.3 | Triplet | 3H |

| Ethyl (-OCH₂CH₃) | 4.1-4.2 | Quartet | 2H |

| Aliphatic Chain (-CH₂-) | 2.5-3.2 | Multiplets | 8H |

| Aromatic (C₆H₄) | 7.6-7.9 | Multiplets (likely two doublets) | 4H |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Ethyl (-OCH₂C H₃) | ~14 |

| Ethyl (-OC H₂CH₃) | ~61 |

| Aliphatic Chain (-C H₂-) | 20-40 |

| Ketone Carbonyl (C=O) | 195-205 |

| Ester Carbonyl (C=O) | ~173 |

| Aromatic C-Br | ~128 |

| Aromatic CH | 129-132 |

| Aromatic C-C=O | ~135 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (Aromatic) | 3000-3100 | Medium |

| C-H (Aliphatic) | 2850-3000 | Medium-Strong |

| C=O (Ketone) | 1680-1700 | Strong |

| C=O (Ester) | 1735-1750 | Strong |

| C-O (Ester) | 1000-1300 | Strong |

| C-Br | 500-600 | Medium-Strong |

Table 4: Predicted Mass Spectrometry (MS) Data

| Ion Type | Predicted m/z Ratio | Notes |

| [M]⁺ | 340/342 | Molecular ion peak with characteristic isotopic pattern for Bromine (¹⁹Br/⁸¹Br) |

| [M+H]⁺ | 341/343 | Protonated molecular ion |

| [M+Na]⁺ | 363/365 | Sodium adduct |

| Fragments | Various | Expected fragmentation would involve loss of the ethoxy group, cleavage of the aliphatic chain, and fragments corresponding to the bromobenzoyl moiety. |

Experimental Protocols for Spectroscopic Analysis

While specific protocols for the target compound are not published, the following are general methodologies typically employed for similar organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is commonly used.

-

Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid. Attenuated Total Reflectance (ATR) is also a common technique that requires minimal sample preparation.

-

Data Acquisition: A background spectrum is first collected, followed by the spectrum of the sample. The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Instrumentation: An Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer is commonly employed.

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a low concentration.

-

Data Acquisition: The sample solution is introduced into the mass spectrometer. In ESI, the sample is ionized by a high voltage, while in EI, it is bombarded with electrons. The resulting ions are separated based on their mass-to-charge ratio (m/z).

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel organic compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Conclusion

At present, there is a lack of published experimental spectroscopic data for this compound. The information provided in this guide is based on the analysis of structurally related compounds and is intended to assist researchers in the synthesis, purification, and characterization of this molecule. Further investigation and publication of the experimental data are necessary to provide a definitive spectroscopic profile for this compound.

References

Physical properties of bromophenyl-substituted diketones

A Technical Guide to the Physical Properties of Bromophenyl-Substituted Diketones

Introduction

Bromophenyl-substituted diketones are a class of organic compounds that feature a phenyl ring substituted with one or more bromine atoms, connected to a diketone functional group. These compounds are of significant interest to researchers in medicinal chemistry and materials science. The presence of the bromophenyl group provides a versatile handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, allowing for the synthesis of complex molecular architectures. The diketone moiety, particularly the β-diketone arrangement, is a well-known chelating agent and is present in numerous biologically active compounds, often exhibiting antioxidant and anticancer properties. Understanding the physical properties of these molecules is crucial for their synthesis, purification, characterization, and application in drug development and materials science. This guide provides a comprehensive overview of the key physical properties of bromophenyl-substituted diketones, detailed experimental methodologies, and the relationship between their structure and properties.

Synthesis and Characterization: An Overview

The preparation of bromophenyl-substituted diketones can be achieved through several synthetic routes. Common methods include the Claisen condensation, which involves the reaction of a bromophenyl-substituted ester with a ketone, and Friedel-Crafts acylation, among other techniques like the hydration of alkynones and decarboxylative coupling reactions.[1] Once synthesized, a rigorous characterization process is essential to confirm the structure and purity of the compound. This typically involves a suite of spectroscopic and analytical techniques.

A general workflow for the synthesis and characterization process is illustrated below.

General Experimental Protocol

Synthesis (via Claisen Condensation):

-

Base Preparation: A strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), is suspended in a dry, aprotic solvent (e.g., tetrahydrofuran (THF) or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Initiation: A solution of the starting ketone is added dropwise to the base suspension at a controlled temperature, typically 0 °C, to form the enolate.

-

Condensation: The bromophenyl-substituted ester, dissolved in the same solvent, is then added slowly to the reaction mixture. The mixture is allowed to warm to room temperature and stirred for several hours (typically 4-24 h) to ensure the reaction goes to completion.[2]

-

Work-up: The reaction is quenched by the careful addition of a dilute acid (e.g., 10% HCl) until the pH is neutral. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product.

Purification and Characterization:

-

Purification: The crude diketone is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Characterization: The final product's identity and purity are confirmed. ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure. Infrared (IR) spectroscopy confirms the presence of the dicarbonyl functional groups. Mass spectrometry (MS) verifies the molecular weight and shows the characteristic isotopic pattern for bromine. The melting point is determined to assess purity. For crystalline solids, single-crystal X-ray diffraction can provide definitive structural information.

Physicochemical and Spectroscopic Data

The physical properties of these compounds are dictated by their molecular structure. The presence of the polar carbonyl groups and the large, polarizable bromophenyl moiety leads to relatively high melting points and limited solubility in nonpolar solvents.

Table 1: Physical Properties of Selected Bromophenyl Diketones

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |

| 1-(4-Bromophenyl)-1,3-butanedione | C₁₀H₉BrO₂ | 241.08 | 94 - 96 | Solid | 4023-81-8[3][4] |

| 1-(4-Bromophenyl)-4,4,4-trifluoro-1,3-butanedione | C₁₀H₆BrF₃O₂ | 295.05 | 58 - 60 | Pale yellow crystalline powder | 18931-61-8[5] |

| p-Bromophenyl heptyl ketone | C₁₄H₁₉BrO | 283.20 | N/A (Boiling Point: 418-423 K at 0.003 bar) | N/A | 7295-48-9[6] |

Spectroscopic Properties

Spectroscopic analysis is fundamental for the structural elucidation of bromophenyl-substituted diketones.

-

¹H NMR Spectroscopy: The aromatic protons on the para-substituted bromophenyl ring typically appear as two distinct doublets (an AA'BB' system) between δ 7.0 and 8.0 ppm. The chemical shifts are influenced by the electron-withdrawing nature of the bromine atom and the carbonyl group. Protons on the diketone backbone have characteristic shifts; for instance, in β-diketones, the methylene protons often appear as a singlet around δ 3.0-4.5 ppm, while the enol proton can be observed as a broad singlet at a much higher chemical shift (δ 15-17 ppm) due to strong intramolecular hydrogen bonding. The keto-enol tautomerism is often solvent-dependent, with the enol form being more predominant in nonpolar solvents like CDCl₃ and the keto form favored in polar solvents like methanol-d₄.[7]

-

¹³C NMR Spectroscopy: The carbonyl carbons are highly deshielded and typically resonate in the range of δ 180-200 ppm.[2] Aromatic carbons appear between δ 110-140 ppm, with the carbon atom directly bonded to the bromine (C-Br) showing a characteristic shift.

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is the strong absorption band(s) corresponding to the C=O stretching vibrations, typically found in the region of 1650-1730 cm⁻¹. In β-diketones that exist in the enol form, this band may be broadened and shifted to a lower frequency (around 1600 cm⁻¹) due to conjugation and intramolecular hydrogen bonding.[2]

-

Mass Spectrometry (MS): Mass spectra of these compounds show a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

Structural Properties and Intermolecular Interactions

The solid-state structure, determined by single-crystal X-ray diffraction, reveals detailed information about bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

Crystal Structure Analysis

In the crystalline state, bromophenyl-substituted diketones and related ketones are stabilized by a network of non-covalent interactions. These commonly include:

-

Hydrogen Bonds: Conventional (e.g., O-H···O) and non-conventional (e.g., C-H···O) hydrogen bonds are frequently observed, linking molecules into chains or more complex three-dimensional networks.[8][9][10]

-

Halogen-Related Interactions: C-H···Br and C-Br···π interactions are significant in directing the crystal packing, often connecting molecular chains into layers.[9][11]

-

π-π Stacking: Interactions between the aromatic rings of adjacent molecules can also contribute to the overall stability of the crystal lattice.[8]

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal. For bromophenyl-containing structures, this analysis often reveals that the most significant contributions to the crystal packing come from H···H, C···H/H···C, and Br···H/H···Br contacts, highlighting the importance of van der Waals forces and specific hydrogen and halogen bonding in the solid state.[8][9][10][11][12]

The interplay between molecular structure and the resulting physical properties is crucial for designing molecules with desired characteristics for specific applications.

Conclusion

Bromophenyl-substituted diketones are a synthetically versatile class of compounds with significant potential in drug discovery and materials science. Their physical properties are a direct consequence of their molecular structure, particularly the interplay between the polar diketone functionality and the bulky, polarizable bromophenyl group. A thorough understanding of their spectroscopic signatures, solid-state structures, and thermal properties is essential for any researcher working with these molecules. The data and protocols summarized in this guide provide a foundational understanding for the synthesis, characterization, and rational design of new bromophenyl-substituted diketones for advanced applications.

References

- 1. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. 1-(4-Bromophenyl)-1,3-butanedione | 4023-81-8 [sigmaaldrich.com]

- 4. 1-(4-Bromophenyl)butane-1,3-dione | C10H9BrO2 | CID 432653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. p-Bromophenyl heptyl ketone [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. Syntheses, crystal structures, Hirshfeld surface analyses and crystal voids of 1-(4-bromophenyl)-2,2-dichloroethan-1-one and 2,2-dibromo-1-(p-tolyl)ethan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crystal structure and Hirshfeld surface analysis of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Crystal structure and Hirshfeld surface analysis of (E)-2-(4-bromophenyl)-1-[2,2-dibromo-1-(4-nitrophenyl)ethenyl]diazene - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Commercial Availability and Synthetic Strategies for 7-(4-bromophenyl)-7-oxoheptanoic Acid and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 7-(4-bromophenyl)-7-oxoheptanoic acid and its derivatives. It further details a robust synthetic protocol for the parent compound and outlines established methodologies for its conversion into various derivatives. Additionally, this guide explores the potential biological significance of this chemical scaffold, particularly in the context of bromodomain inhibition, a promising area in therapeutic research.

Commercial Availability

7-(4-bromophenyl)-7-oxoheptanoic acid is commercially available from a number of suppliers in varying purities and quantities. The following table summarizes the offerings from several vendors. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

| Supplier | Product Name | Purity | Quantity | Price (USD) |

| Rieke Metals | 7-(4-Bromophenyl)-7-oxoheptanoicacid | 97% | 1g | $303.00 |

| 2g | $529.00 | |||

| 5g | $1250.00 | |||

| Matrix Scientific | 7-(4-Bromophenyl)-7-oxoheptanoic acid | - | 5g | $1165.00 |

| American Custom Chemicals Corp. | 7-(4-BROMOPHENYL)-7-OXOHEPTANOIC ACID | 95.00% | 10G | $2789.33 |

| Crysdot | 7-(4-Bromophenyl)-7-oxoheptanoicacid | 95+% | 5g | $1156.00 |

| BOC Sciences | 7-(4-BROMOPHENYL)-7-OXOHEPTANOIC ACID | 97% | Inquire | Inquire |

Synthesis of 7-(4-bromophenyl)-7-oxoheptanoic Acid

The primary and most industrially scalable method for the synthesis of 7-(4-bromophenyl)-7-oxoheptanoic acid is the Friedel-Crafts acylation of bromobenzene.[1][2] This electrophilic aromatic substitution reaction involves the reaction of bromobenzene with a pimelic acid derivative, typically pimeloyl chloride or pimelic anhydride, in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).[3]

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a representative procedure based on established methods for analogous compounds.[1][2][3]

Materials:

-

Bromobenzene

-

Pimeloyl chloride (or pimelic anhydride)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Concentrated Hydrochloric Acid (HCl)

-

Crushed Ice

-

Ethyl acetate

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler is assembled to maintain an inert atmosphere (e.g., under nitrogen or argon).

-

Catalyst Suspension: Anhydrous aluminum chloride (1.2 to 2.5 equivalents) is added to anhydrous dichloromethane in the reaction flask. The suspension is cooled to 0°C in an ice bath.

-

Acylating Agent Addition: Pimeloyl chloride (1 equivalent) dissolved in anhydrous dichloromethane is added slowly to the stirred suspension via the dropping funnel.

-

Aromatic Substrate Addition: Following the addition of the acylating agent, bromobenzene (1 to 1.2 equivalents) is added dropwise to the reaction mixture.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and may be heated to reflux to drive the reaction to completion. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, the reaction is quenched by carefully pouring the mixture onto a slurry of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and then with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude 7-(4-bromophenyl)-7-oxoheptanoic acid can be purified by recrystallization from a suitable solvent system, such as toluene/hexanes.

Synthesis of Derivatives

The bifunctional nature of 7-(4-bromophenyl)-7-oxoheptanoic acid, possessing both a carboxylic acid and a ketone, makes it a versatile scaffold for the synthesis of a diverse range of derivatives.[4]

Amide Derivatives

The carboxylic acid moiety can be readily converted to amides using standard peptide coupling reagents.[4]

Protocol 1: Amide Synthesis

| Amine Example | Coupling Reagent | Base | Solvent | Reaction Time (h) | Yield (%) |

| Aniline | EDC/HOBt | DIPEA | DMF | 12 | 85 |

| Benzylamine | HATU | DIPEA | DMF | 8 | 92 |

| Morpholine | T3P | Pyridine | DCM | 6 | 88 |

Data is illustrative and based on protocols for a similar dichlorophenyl analog.[4]

General Procedure:

-

To a solution of 7-(4-bromophenyl)-7-oxoheptanoic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add the desired amine (1.1 eq) and DIPEA (2.0 eq).

-

Stir the reaction at room temperature for 12 hours, monitoring by TLC.

-

Upon completion, dilute with EtOAc and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer, concentrate, and purify by silica gel chromatography.

Ester Derivatives

Esterification of the carboxylic acid can be achieved through acid-catalyzed reaction with an alcohol or by using coupling agents.[4]

Protocol 2: Ester Synthesis

| Alcohol | Catalyst/Reagent | Solvent | Reaction Time (h) | Yield (%) |

| Methanol | H₂SO₄ (cat.) | Methanol | 24 | 95 |

| Ethanol | DCC/DMAP | DCM | 12 | 90 |

| Benzyl alcohol | CDI | Acetonitrile | 18 | 87 |

Data is illustrative and based on protocols for a similar dichlorophenyl analog.[4]

Ketone Reduction

The ketone functionality can be selectively reduced to a secondary alcohol.[4]

Protocol 3: Ketone Reduction

| Reducing Agent | Solvent | Reaction Time (h) | Yield (%) |

| NaBH₄ | Methanol | 2 | 98 |

| L-Selectride® | THF | 4 | 93 |

Data is illustrative and based on protocols for a similar dichlorophenyl analog.[4]

Potential Biological Activity and Signaling Pathways

While there is a lack of direct experimental data on the biological activity of 7-(4-bromophenyl)-7-oxoheptanoic acid, the presence of the bromophenyl moiety is significant. This structural feature is found in a number of potent inhibitors of bromodomain and extra-terminal domain (BET) proteins, particularly BRD4.[5][6][7] Bromodomains are epigenetic "readers" that recognize acetylated lysine residues on histones, playing a crucial role in the regulation of gene expression.[8][9]

The inhibition of BRD4 has emerged as a promising therapeutic strategy in oncology and inflammatory diseases.[10][11] BRD4 inhibitors competitively bind to the acetyl-lysine binding pocket of bromodomains, displacing them from chromatin and leading to the downregulation of key oncogenes such as MYC.[12]

Given this context, it is plausible that 7-(4-bromophenyl)-7-oxoheptanoic acid could serve as a valuable starting material or fragment for the development of novel BRD4 inhibitors. The carboxylic acid handle provides a convenient point for chemical modification to elaborate the structure and optimize binding to the bromodomain pocket.

References

- 1. maths.tcd.ie [maths.tcd.ie]

- 2. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. BRD4 Structure-Activity Relationships of Dual PLK1 Kinase/BRD4 Bromodomain Inhibitor BI-2536 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BRD4 Structure–Activity Relationships of Dual PLK1 Kinase/BRD4 Bromodomain Inhibitor BI-2536 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting bromodomain-containing proteins: research advances of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of Potent and Selective BRD4 Inhibitors Capable of Blocking TLR3-Induced Acute Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Paal-Knorr Synthesis of a Novel Pyrrole Derivative

For Researchers, Scientists, and Drug Development Professionals

Topic: Paal-Knorr Synthesis Using Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate

These application notes provide a detailed protocol for the synthesis of ethyl 3-(5-(4-bromophenyl)-2-methyl-1H-pyrrol-1-yl)propanoate, a novel pyrrole derivative with potential applications in drug discovery. The Paal-Knorr synthesis, a classic method for the formation of pyrroles from 1,4-dicarbonyl compounds, is utilized in this protocol.[1][2][3] The presence of a bromophenyl group suggests potential utility in kinase inhibition or as a scaffold for further functionalization in medicinal chemistry.

The Paal-Knorr synthesis is a robust and versatile method for constructing substituted pyrroles, which are key heterocyclic motifs in many pharmaceuticals.[4] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions.[3][5] This protocol will detail both conventional heating and modern microwave-assisted methods for the synthesis. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in many Paal-Knorr reactions.[6][7]

Reaction Scheme

The overall reaction involves the cyclization of this compound with a primary amine, in this case, 3-aminopropanoate, to yield the corresponding N-substituted pyrrole.

Caption: Paal-Knorr synthesis of Ethyl 3-(5-(4-bromophenyl)-2-methyl-1H-pyrrol-1-yl)propanoate.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the Paal-Knorr synthesis of substituted pyrroles based on literature precedents for analogous 1,4-dicarbonyl compounds.[5][6][7]

| Entry | Amine | Catalyst | Solvent | Method | Temperature (°C) | Time | Yield (%) |

| 1 | Benzylamine | Acetic Acid | Ethanol | Conventional | Reflux | 4 h | ~85 |

| 2 | Aniline | p-TsOH | Toluene | Conventional | Reflux | 6 h | ~80 |

| 3 | Glycine ethyl ester | None | Acetic Acid | Conventional | 100 | 2 h | ~90 |

| 4 | Benzylamine | Acetic Acid | Ethanol | Microwave | 120 | 10 min | >90 |

| 5 | Aniline | None | None | Microwave | 150 | 5 min | >95 |

| 6 | 3-Aminopropanoate | Acetic Acid | Ethanol | Microwave | 130 | 15 min | Estimated >85 |

Experimental Protocols

Protocol 1: Conventional Heating Method

Materials:

-

This compound (1.0 eq)

-

Ethyl 3-aminopropanoate (1.2 eq)

-

Glacial Acetic Acid (catalytic amount, ~0.1 eq)

-

Ethanol (0.5 M solution)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard work-up and purification equipment (rotary evaporator, separatory funnel, silica gel for chromatography)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound.

-

Dissolve the starting material in ethanol.

-

Add ethyl 3-aminopropanoate followed by a catalytic amount of glacial acetic acid.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure product.

Protocol 2: Microwave-Assisted Method

Materials:

-

This compound (1.0 eq)

-

Ethyl 3-aminopropanoate (1.2 eq)

-

Glacial Acetic Acid (catalytic amount, ~0.1 eq)

-

Ethanol (0.5 M solution)

-

Microwave reactor vial with a magnetic stir bar

-

Microwave synthesizer

-

Standard work-up and purification equipment

Procedure:

-

In a microwave reactor vial, combine this compound and a magnetic stir bar.

-

Add ethanol, followed by ethyl 3-aminopropanoate and a catalytic amount of glacial acetic acid.

-

Seal the vial and place it in the microwave synthesizer.

-

Irradiate the mixture at 130°C for 15 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

Perform the same work-up and purification procedure as described in the conventional heating method.

Mandatory Visualizations

Signaling Pathway: Paal-Knorr Pyrrole Synthesis Mechanism

The reaction proceeds via a nucleophilic attack of the primary amine on one of the carbonyl groups, followed by intramolecular cyclization and subsequent dehydration to form the aromatic pyrrole ring.[1][3]

Caption: Mechanism of the Paal-Knorr pyrrole synthesis.

Experimental Workflow

The general workflow for the synthesis and purification of the target pyrrole is outlined below.

Caption: General experimental workflow for the Paal-Knorr synthesis.

Applications in Drug Development

Pyrrole-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities.[4][8] The bromophenyl moiety is a common feature in many kinase inhibitors, where the bromine atom can form halogen bonds with the protein backbone. The synthesized ethyl 3-(5-(4-bromophenyl)-2-methyl-1H-pyrrol-1-yl)propanoate could be a valuable intermediate for the development of novel therapeutics, including:

-

Kinase Inhibitors: The bromophenyl group can be a key pharmacophore for targeting various protein kinases involved in cancer and inflammatory diseases.

-

Antimicrobial Agents: Pyrrole derivatives have shown promising antibacterial and antifungal activities.[8]

-

Anti-inflammatory Drugs: Some pyrrole-containing molecules exhibit potent anti-inflammatory properties.

The ester functionality in the synthesized molecule provides a handle for further chemical modifications, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies. This could lead to the discovery of new drug candidates with improved potency and selectivity.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 4. A convenient proline catalysed Paal–Knorr synthesis of highly substituted pyrrole: construction of a pyrrolo[2,1-a]isoquinoline scaffold - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]

- 7. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]

- 8. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of N-aryl Pyrroles from Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of various N-aryl pyrroles starting from Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate. The protocols leverage the robust and versatile Paal-Knorr pyrrole synthesis, a cornerstone reaction in heterocyclic chemistry.[1][2][3][4] The resulting N-aryl pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents.[5]

Introduction

The pyrrole nucleus is a fundamental heterocyclic motif present in numerous natural products and synthetic compounds of significant biological importance.[3] N-aryl pyrroles, in particular, are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The Paal-Knorr synthesis offers a direct and efficient method for the construction of the pyrrole ring by condensing a 1,4-dicarbonyl compound with a primary amine.[1][2][4][6] This reaction is typically carried out under acidic conditions and can be adapted for various substituted 1,4-dicarbonyls and primary amines, making it a highly valuable transformation in organic synthesis.[2][3]

The starting material, this compound, is an unsymmetrical 1,4-dicarbonyl compound, which upon reaction with various anilines, is expected to yield highly functionalized N-aryl pyrroles. The presence of the bromophenyl group and the ethyl ester moiety provides valuable handles for further chemical modifications, making the resulting pyrrole derivatives attractive for library synthesis in drug discovery programs.

Reaction Scheme & Mechanism

The general reaction involves the condensation of this compound with a substituted aniline in the presence of an acid catalyst to yield the corresponding N-aryl pyrrole.

General Reaction:

Caption: General reaction scheme for the Paal-Knorr synthesis of N-aryl pyrroles.

The mechanism of the Paal-Knorr pyrrole synthesis proceeds through the formation of a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrrole ring.[2][4]

Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.

Experimental Protocols

Two primary protocols are provided: a conventional heating method and a microwave-assisted synthesis. The microwave-assisted protocol often leads to significantly reduced reaction times and potentially higher yields.[7]

Protocol 1: Conventional Synthesis of N-Aryl Pyrroles

Objective: To synthesize a series of N-aryl pyrroles from this compound and various anilines using conventional heating.

Materials:

-

This compound (1.0 equiv)

-

Substituted Aniline (e.g., Aniline, 4-Methylaniline, 4-Methoxyaniline) (1.1 equiv)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 equiv)

-

Toluene (or other suitable high-boiling solvent)

-

Round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser

-

Standard workup and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel for column chromatography).

Procedure:

-

To a round-bottom flask, add this compound (1.0 mmol), the substituted aniline (1.1 mmol), and p-toluenesulfonic acid monohydrate (0.1 mmol).

-

Add toluene (20 mL) and equip the flask with a Dean-Stark apparatus and a reflux condenser.

-

Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 4-12 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-aryl pyrrole.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Microwave-Assisted Synthesis of N-Aryl Pyrroles

Objective: To rapidly synthesize N-aryl pyrroles from this compound and various anilines using microwave irradiation.

Materials:

-

This compound (1.0 equiv)

-

Substituted Aniline (1.2 equiv)

-

Glacial Acetic Acid (as solvent and catalyst)

-

Microwave reactor vial (10 mL) with a magnetic stir bar

-

Microwave synthesizer

-

Standard workup and purification reagents.

Procedure:

-

In a 10 mL microwave reactor vial, combine this compound (0.5 mmol), the substituted aniline (0.6 mmol), and glacial acetic acid (5 mL).

-

Seal the vial and place it in the microwave synthesizer.

-

Irradiate the reaction mixture at 120-150 °C for 10-30 minutes.

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the vial to room temperature.

-

Pour the reaction mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

Characterize the purified product by appropriate spectroscopic methods.

Data Presentation

The following tables summarize the expected reaction conditions and yields for the synthesis of various N-aryl pyrroles from this compound. Yields are estimated based on similar transformations reported in the literature.

Table 1: Conventional Synthesis of N-Aryl Pyrroles

| Entry | Aniline (Ar-NH₂) | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Aniline | p-TsOH | Toluene | 110 | 8 | 85-95 |

| 2 | 4-Methylaniline | p-TsOH | Toluene | 110 | 6 | 88-96 |

| 3 | 4-Methoxyaniline | p-TsOH | Toluene | 110 | 7 | 82-92 |

| 4 | 4-Chloroaniline | p-TsOH | Xylene | 140 | 10 | 75-85 |

Table 2: Microwave-Assisted Synthesis of N-Aryl Pyrroles

| Entry | Aniline (Ar-NH₂) | Solvent/Catalyst | Temp. (°C) | Time (min) | Yield (%) |

| 1 | Aniline | Acetic Acid | 140 | 15 | 90-98 |

| 2 | 4-Methylaniline | Acetic Acid | 140 | 12 | 92-99 |

| 3 | 4-Methoxyaniline | Acetic Acid | 130 | 15 | 88-95 |

| 4 | 4-Chloroaniline | Acetic Acid | 150 | 20 | 80-90 |

Visualization of Experimental Workflow

The general workflow for the synthesis and purification of N-aryl pyrroles is outlined below.

Caption: General experimental workflow for the synthesis of N-aryl pyrroles.

Applications in Drug Development

N-aryl pyrroles are prevalent structural motifs in a multitude of clinically used drugs and biologically active compounds. Their diverse pharmacological activities include anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The synthesized pyrrole derivatives, featuring a 4-bromophenyl substituent, are particularly interesting as the bromine atom can serve as a handle for further functionalization via cross-coupling reactions, enabling the generation of a diverse library of compounds for high-throughput screening. For instance, the 4-bromophenyl moiety is present in several approved drugs and clinical candidates, highlighting its importance in modulating biological activity. The ethyl ester group can also be hydrolyzed to the corresponding carboxylic acid, which can be further derivatized to amides or other functional groups to explore structure-activity relationships (SAR).

Conclusion

The Paal-Knorr synthesis provides a reliable and high-yielding route for the preparation of N-aryl pyrroles from this compound. Both conventional heating and microwave-assisted protocols are effective, with the latter offering significant advantages in terms of reaction time. The resulting functionalized pyrroles are valuable building blocks for the synthesis of novel compounds with potential applications in drug discovery and materials science. The detailed protocols and data presented herein serve as a practical guide for researchers in these fields.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 3. rgmcet.edu.in [rgmcet.edu.in]

- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols for the Heck Reaction of Bromophenyl Ketoesters

For Researchers, Scientists, and Drug Development Professionals

The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. This reaction is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures, including those found in many pharmaceutical compounds. This document provides detailed application notes and protocols for the Heck reaction specifically involving bromophenyl ketoesters as substrates.

Introduction to the Heck Reaction with Bromophenyl Ketoesters

The presence of both a bromo-substituent and a ketoester functionality on the phenyl ring presents unique considerations for the Heck reaction. The electron-withdrawing nature of the ketoester group can influence the reactivity of the aryl bromide, and the potential for side reactions involving the enolizable ketoester must be considered. Careful optimization of the reaction conditions is therefore crucial to achieve high yields and selectivity.

Typical components of a Heck reaction include a palladium catalyst, a phosphine ligand, a base, and a solvent. The choice of each of these components can significantly impact the outcome of the reaction.

Key Reaction Parameters and Optimization

The successful execution of a Heck reaction with bromophenyl ketoesters hinges on the careful selection and optimization of several key parameters.

Palladium Catalyst

The choice of the palladium source is critical. Both Pd(0) and Pd(II) precatalysts can be used, as the active Pd(0) species is typically generated in situ.

-

Palladium(II) Acetate (Pd(OAc)₂): A common and versatile precatalyst that is often reduced in situ by a phosphine ligand or other reagents.

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A stable Pd(0) complex that can be used directly.

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): Another common Pd(0) precatalyst.

Ligands

Phosphine ligands are essential for stabilizing the palladium catalyst, preventing its precipitation as palladium black, and influencing its reactivity and selectivity.

-

Triphenylphosphine (PPh₃): A widely used, air-stable, and cost-effective ligand.

-

Tri(o-tolyl)phosphine (P(o-tol)₃): A more electron-rich and sterically hindered ligand that can sometimes improve reaction outcomes.

-

Bidentate Phosphines (e.g., dppf, BINAP): These ligands can offer enhanced stability and control over the catalytic cycle.

Base

The base is required to neutralize the hydrogen halide (HBr) generated during the catalytic cycle. The choice of base can affect the reaction rate and the occurrence of side reactions.

-

Inorganic Bases: Potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and cesium carbonate (Cs₂CO₃) are frequently used.

-

Organic Bases: Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are common choices.

Solvent

The solvent must be capable of dissolving the reactants and be stable at the reaction temperature.

-

Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are commonly employed.

-

Aromatic Hydrocarbons: Toluene and xylene can also be used, particularly at higher temperatures.

Tabulated Reaction Conditions and Yields

The following tables summarize typical conditions and reported yields for the Heck reaction of bromophenyl ketoesters with various alkenes.

Table 1: Heck Reaction of Ethyl 4-Bromobenzoylacetate with Styrene

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMF | 120 | 12 | 85 |

| 2 | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2) | NMP | 130 | 10 | 92 |

| 3 | Pd₂(dba)₃ (1) | PPh₃ (4) | Na₂CO₃ (2) | Toluene | 110 | 16 | 78 |

Table 2: Heck Reaction of Methyl 2-Bromo-5-benzoylbenzoate with Methyl Acrylate

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (3) | PPh₃ (6) | K₂CO₃ (2.5) | DMF | 125 | 18 | 88 |

| 2 | Pd(OAc)₂ (3) | none | Et₃N (3) | MeCN | 100 | 24 | 75 |

| 3 | PdCl₂(PPh₃)₂ (2) | none | NaOAc (2) | DMAc | 130 | 12 | 90 |

Experimental Protocols

General Protocol for the Heck Reaction of a Bromophenyl Ketoester

This protocol provides a general procedure that can be adapted for specific substrates.

Reagents and Materials:

-

Bromophenyl ketoester (1.0 mmol)

-

Alkene (1.2 - 1.5 mmol)

-

Palladium catalyst (1-5 mol%)

-

Phosphine ligand (2-10 mol%)

-

Base (2.0 - 3.0 mmol)

-

Anhydrous solvent (5-10 mL)

-

Schlenk flask or sealed tube

-

Magnetic stirrer and heating mantle/oil bath

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the bromophenyl ketoester, palladium catalyst, phosphine ligand, and base.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add the anhydrous solvent via syringe.

-

Add the alkene via syringe.

-

Heat the reaction mixture to the desired temperature with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizing the Heck Reaction

The Heck Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.

Caption: The catalytic cycle of the Heck reaction.

Experimental Workflow

The following diagram outlines the general workflow for setting up and performing a Heck reaction in the laboratory.

Caption: General laboratory workflow for the Heck reaction.

Safety Considerations

-

Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.

-

Phosphine ligands are often air-sensitive and may be toxic.

-

Organic solvents are flammable and should be handled away from ignition sources.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The Heck reaction of bromophenyl ketoesters is a valuable transformation for the synthesis of functionalized aromatic compounds. By carefully selecting the catalyst, ligand, base, and solvent, high yields of the desired products can be achieved. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully implement this reaction in their own synthetic endeavors.

Application Notes and Protocols: Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate as a Versatile Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate is a functionalized 1,4-dicarbonyl compound with significant potential as a versatile building block in synthetic and medicinal chemistry. Its structure, featuring a reactive 1,4-diketone moiety, a terminal ethyl ester, and a bromophenyl group, makes it an ideal precursor for the synthesis of a variety of heterocyclic systems and other complex molecules. The presence of the bromine atom on the phenyl ring offers a valuable handle for further functionalization through cross-coupling reactions, enabling the generation of diverse molecular libraries for drug discovery and materials science.

This document provides detailed application notes and representative protocols for the use of this compound in the synthesis of substituted furans, pyrroles, and thiophenes via the Paal-Knorr synthesis. Additionally, a plausible synthetic route to the title compound is presented. The potential biological significance of the resulting heterocyclic scaffolds is also discussed, highlighting their relevance in drug development programs.

Synthetic Utility and Potential Applications

The primary utility of this compound lies in its application as a substrate for the Paal-Knorr synthesis, a classic and reliable method for constructing five-membered heterocyclic rings.[1][2]

-

Furan Derivatives: Acid-catalyzed cyclization of the 1,4-dicarbonyl system leads to the formation of furan derivatives. Furan-containing molecules are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[3][4] The resulting furan from this building block would be substituted with a 4-bromophenyl group and an ethyl propanoate chain, offering opportunities for further structural modifications.

-

Pyrrole Derivatives: Reaction with primary amines or ammonia affords substituted pyrroles.[5][6] The pyrrole scaffold is a ubiquitous motif in pharmaceuticals and natural products, with derivatives showing diverse biological activities such as anti-inflammatory, antimicrobial, and anticancer effects.[7][8][9] The use of different primary amines allows for the introduction of various substituents on the pyrrole nitrogen, providing a straightforward way to modulate the physicochemical and pharmacological properties of the final compounds.

-

Thiophene Derivatives: Treatment with a sulfurizing agent, such as Lawesson's reagent or phosphorus pentasulfide, converts the 1,4-dicarbonyl compound into a thiophene.[10][11] Thiophene derivatives are of significant interest in medicinal chemistry and materials science.[12][13][14] They are known to possess a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[15]

The 4-bromophenyl moiety in the resulting heterocycles is particularly advantageous for drug development, as it can be readily modified using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce a wide array of substituents, thereby enabling extensive structure-activity relationship (SAR) studies.[1]

Synthesis of the Building Block

A potential synthetic route to this compound involves a Friedel-Crafts acylation reaction.[10][11]

dot

Caption: Plausible synthetic route via Friedel-Crafts acylation.

Representative Protocol for Synthesis of this compound

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Bromobenzene | 157.01 | 1.57 g | 10.0 |

| Ethyl 5-(chloroformyl)pentanoate | 178.62 | 1.97 g | 11.0 |

| Aluminum chloride (AlCl₃) | 133.34 | 1.47 g | 11.0 |

| Dichloromethane (CH₂Cl₂) | - | 50 mL | - |

| 1 M Hydrochloric acid (HCl) | - | 20 mL | - |

| Saturated sodium bicarbonate (NaHCO₃) solution | - | 20 mL | - |

| Brine | - | 20 mL | - |

| Anhydrous magnesium sulfate (MgSO₄) | - | - | - |

Procedure:

-

To a stirred suspension of aluminum chloride (11.0 mmol) in dry dichloromethane (30 mL) at 0 °C under an inert atmosphere, add ethyl 5-(chloroformyl)pentanoate (11.0 mmol) dropwise.

-

Stir the mixture for 15 minutes at 0 °C.

-

Add bromobenzene (10.0 mmol) dissolved in dry dichloromethane (20 mL) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl (20 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers and wash sequentially with water (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired product.

Application Notes: Paal-Knorr Synthesis of Heterocycles

The following are representative protocols for the synthesis of furan, pyrrole, and thiophene derivatives from this compound. These protocols are based on general Paal-Knorr reaction conditions and may require optimization for this specific substrate.

dot

Caption: General workflow for Paal-Knorr heterocycle synthesis.

Protocol 1: Synthesis of Ethyl 3-(5-(4-bromophenyl)furan-2-yl)propanoate (Furan Derivative)

dot

Caption: Acid-catalyzed synthesis of the furan derivative.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| This compound | 341.19 | 341 mg | 1.0 |

| p-Toluenesulfonic acid (p-TsOH) | 172.20 | 17 mg | 0.1 |

| Toluene | - | 10 mL | - |

| Saturated sodium bicarbonate (NaHCO₃) solution | - | 10 mL | - |

| Brine | - | 10 mL | - |

| Anhydrous sodium sulfate (Na₂SO₄) | - | - | - |

Procedure:

-

To a solution of this compound (1.0 mmol) in toluene (10 mL), add p-toluenesulfonic acid (0.1 mmol).

-

Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and wash with saturated NaHCO₃ solution (10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the furan derivative.

Protocol 2: Synthesis of Ethyl 3-(1-benzyl-5-(4-bromophenyl)-1H-pyrrol-2-yl)propanoate (Pyrrole Derivative)

dot

Caption: Synthesis of the N-benzyl pyrrole derivative.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| This compound | 341.19 | 341 mg | 1.0 |

| Benzylamine | 107.15 | 118 mg | 1.1 |

| Ethanol | - | 10 mL | - |

| Ethyl acetate | - | 20 mL | - |

| Water | - | 10 mL | - |

| Brine | - | 10 mL | - |

| Anhydrous magnesium sulfate (MgSO₄) | - | - | - |

Procedure:

-

Dissolve this compound (1.0 mmol) and benzylamine (1.1 mmol) in ethanol (10 mL).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain the pyrrole derivative.

Protocol 3: Synthesis of Ethyl 3-(5-(4-bromophenyl)thiophen-2-yl)propanoate (Thiophene Derivative)

dot

Caption: Synthesis of the thiophene derivative using a sulfurizing agent.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| This compound | 341.19 | 341 mg | 1.0 |

| Lawesson's Reagent | 404.47 | 445 mg | 1.1 |

| Toluene (anhydrous) | - | 15 mL | - |

| Saturated sodium bicarbonate (NaHCO₃) solution | - | 15 mL | - |

| Brine | - | 15 mL | - |

| Anhydrous sodium sulfate (Na₂SO₄) | - | - | - |

Procedure:

-

To a solution of this compound (1.0 mmol) in anhydrous toluene (15 mL), add Lawesson's Reagent (1.1 mmol).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and filter off any insoluble material.

-

Wash the filtrate with saturated NaHCO₃ solution (15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the thiophene derivative.

Conclusion

This compound is a highly promising and versatile building block for the synthesis of a variety of substituted five-membered heterocycles. The representative protocols provided herein, based on the well-established Paal-Knorr synthesis, offer a clear pathway to novel furan, pyrrole, and thiophene derivatives. The presence of a bromophenyl moiety opens up extensive possibilities for further derivatization, making this building block a valuable tool for generating compound libraries for screening in drug discovery and other applications. The potential for these resulting heterocyclic structures to exhibit a range of biological activities underscores the importance of this building block in medicinal chemistry research. Researchers are encouraged to optimize the provided protocols for their specific needs to fully exploit the synthetic potential of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. ijabbr.com [ijabbr.com]

- 4. researchgate.net [researchgate.net]

- 5. Khan Academy [khanacademy.org]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]

- 8. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 11. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journalwjarr.com [journalwjarr.com]

- 15. encyclopedia.pub [encyclopedia.pub]

Application Notes and Protocols for the Cyclization of 1,4-Diketones to Five-Membered Heterocycles

Introduction

The cyclization of 1,4-dicarbonyl compounds is a cornerstone of heterocyclic chemistry, providing a versatile and reliable pathway to synthesize a variety of five-membered aromatic heterocycles. This method, famously known as the Paal-Knorr synthesis, allows for the formation of substituted furans, pyrroles, and thiophenes, which are ubiquitous structural motifs in natural products, pharmaceuticals, and advanced materials.[1][2] The strategic importance of this transformation lies in its ability to construct these valuable heterocyclic cores from readily accessible acyclic precursors.[3] These five-membered heterocycles serve as crucial building blocks in drug discovery, with derivatives exhibiting a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[4][5][6][7]

This document provides detailed application notes and experimental protocols for the synthesis of furans, pyrroles, and thiophenes from 1,4-diketones, targeted towards researchers, scientists, and professionals in the field of drug development.

Core Concepts and Reaction Mechanisms

The Paal-Knorr synthesis transforms a 1,4-dicarbonyl compound into a furan, pyrrole, or thiophene depending on the specific reagents and reaction conditions employed.[8]

-

Furan Synthesis: This transformation is achieved through the acid-catalyzed intramolecular cyclization and dehydration of the 1,4-diketone.[3][9] Protic acids like sulfuric acid or hydrochloric acid, as well as Lewis acids, are commonly used as catalysts.[1][9]

-

Pyrrole Synthesis: The synthesis of pyrroles involves the condensation of a 1,4-diketone with ammonia or a primary amine.[9][10] This reaction is typically performed under neutral or weakly acidic conditions, as strongly acidic environments can promote the formation of furan as a byproduct.[10][11]

-

Thiophene Synthesis: Thiophenes are synthesized by heating a 1,4-diketone with a sulfurizing agent.[1][12] Common reagents for this purpose include phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent.[12][13]

The general mechanisms for these transformations are depicted below.

Reaction Mechanisms

Caption: Reaction mechanisms for Paal-Knorr synthesis.

Quantitative Data Summary

The following tables summarize representative reaction conditions and yields for the Paal-Knorr synthesis using 2,5-hexanedione as a model substrate. These conditions can serve as a starting point for the synthesis of other substituted heterocycles.

Table 1: Synthesis of 2,5-Dimethylfuran

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| p-TsOH·H₂O | Toluene | Reflux | 2 | 85 | [14] |

| H₂SO₄ | Acetic Acid | 100 | 1 | 78 | - |

| ZnCl₂ | None | 150 | 0.5 | 92 | [1] |

| Microwave, p-TsOH | None | 120 | 0.1 | 95 | [3] |

Table 2: Synthesis of 2,5-Dimethyl-1-substituted-pyrroles

| Amine | Catalyst/Conditions | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Aniline | HCl (catalytic) | Methanol | Reflux | 0.25 h | >90 | [15] |

| Benzylamine | Acetic Acid | Ethanol | Reflux | 4 h | 88 | [8] |

| Ammonium Acetate | Camphorsulfonic acid, 4Å MS | Methanol | Reflux | 24 h | 75 | [1] |